A 844606

Descripción general

Descripción

A 844606 es un agonista parcial potente y selectivo del receptor nicotínico de acetilcolina alfa7 (nAChR). Este receptor se encuentra en el cerebro, el bazo y los linfocitos de los ganglios linfáticos. Los receptores nicotínicos de acetilcolina alfa7 desempeñan un papel significativo en la patofisiología de enfermedades neuropsiquiátricas como la esquizofrenia y la enfermedad de Alzheimer .

Métodos De Preparación

La ruta sintética para A 844606 implica la metilación del precursor correspondiente desmetilado utilizando triflato de metilo. Este método se ha utilizado para sintetizar this compound marcado con carbono-11 para su uso como trazador de tomografía por emisión de positrones (PET) .

Análisis De Reacciones Químicas

A 844606 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas, aunque las condiciones de reacción detalladas no están ampliamente documentadas.

Reducción: Al igual que la oxidación, las reacciones de reducción que involucran this compound no están ampliamente cubiertas en la literatura.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando sus grupos funcionales.

Aplicaciones Científicas De Investigación

A 844606 has demonstrated significant biological activity as a selective α7 nAChR partial agonist, with effective concentration (EC50) values of approximately 1.4 μM and 2.2 μM at human and rat receptors respectively. Notably, it exhibits negligible effects on α4β2 nAChRs, making it a valuable tool for studying α7 nAChR-specific pathways in various biological systems .

Neuropharmacological Studies

This compound has been extensively studied for its potential implications in treating cognitive deficits associated with conditions such as Alzheimer's disease and schizophrenia. Its selective action on α7 nAChRs makes it an ideal candidate for exploring therapeutic strategies aimed at enhancing cognitive function.

Case Study: In Vivo Imaging

In a study involving nonhuman primates, this compound was evaluated as a potential positron emission tomography (PET) ligand for imaging α7 nAChRs in the human brain. The research highlighted its high uptake in specific brain regions like the hippocampus and thalamus, suggesting its utility in neuroimaging to assess receptor occupancy and pathophysiology in neurodegenerative conditions .

Radiolabeling Studies

Radiolabeling this compound with carbon-11 has been investigated to facilitate PET imaging. The compound showed promising radiochemical yields and high brain uptake, which are critical for developing imaging agents that can help visualize receptor activity in vivo .

Table: Radiochemical Yields of this compound

| Time (min) | Radiochemical Yield (%) |

|---|---|

| 0.3 | 83.2 |

| 0.7 | 78.3 |

| 1.1 | 68.7 |

| 6.0 | 53.6 |

| 10 | 46.9 |

| 30 | 28.2 |

| 45 | 21.0 |

| 60 | 22.2 |

| 75 | 14.9 |

| 90 | 13.4 |

This table illustrates the stability and efficacy of this compound as a radiotracer over time during imaging studies.

Mecanismo De Acción

A 844606 actúa como un agonista parcial del receptor nicotínico de acetilcolina alfa7. Se une al receptor y estimula la fosforilación de ERK1/2 inducida por el receptor nicotínico de acetilcolina alfa7 en las células PC12. Este mecanismo involucra la modulación de las vías de la subunidad alfa-7 de la proteína del receptor de acetilcolina neuronal .

Comparación Con Compuestos Similares

A 844606 se compara con otros compuestos similares como A 582941. Ambos compuestos son agonistas del receptor nicotínico de acetilcolina alfa7 y se han evaluado por su potencial como trazadores PET. This compound es único en su alta absorción en el cerebro de ratón y su distribución selectiva en el hipocampo y el tálamo del cerebro de mono consciente .

Lista de compuestos similares

- A 582941

- SSR180711

Estos compuestos comparten propiedades y aplicaciones similares, pero difieren en sus afinidades de unión específicas y perfiles de distribución

Actividad Biológica

A-844606 is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR), which has garnered attention for its potential therapeutic applications in neurodegenerative diseases and cognitive disorders. This compound is notable for its specific action on the α7 nAChR subtype, which is implicated in various neurological functions, including memory and learning.

A-844606 demonstrates its biological activity primarily through its interaction with the α7 nAChR. It exhibits partial agonist properties, meaning it activates the receptor but does not elicit a maximal response compared to full agonists. The effective concentration (EC50) values for A-844606 have been reported as approximately 1.4 µM in human systems and 2.2 µM in rat systems, indicating its potency at these receptors .

Selectivity

One of the key features of A-844606 is its selectivity for the α7 nAChR over other nAChR subtypes. Studies have shown that it has minimal activity at α4β2, α3β2, and α3β4 nAChRs, which are other important subtypes involved in various physiological processes . This selectivity is crucial for minimizing side effects associated with broader-spectrum nAChR agonists.

In Vitro Studies

In vitro studies have demonstrated that A-844606 can enhance neurotransmitter release and promote neuroprotection in neuronal cultures. For instance, experiments conducted on PC12 cells (a model for neuronal differentiation) showed that treatment with A-844606 led to increased phosphorylation of ERK1/2, a key signaling pathway involved in cell survival and proliferation .

Table: Summary of Biological Activity

| Parameter | Value |

|---|---|

| Compound Name | A-844606 |

| CAS Number | 861119-08-6 |

| Receptor Target | α7 nAChR |

| EC50 (Human) | 1.4 µM |

| EC50 (Rat) | 2.2 µM |

| Selectivity | High for α7 nAChR over α4β2, α3β2, α3β4 |

Cognitive Enhancement

Research has indicated that compounds like A-844606 may enhance cognitive functions such as memory and attention. In a controlled study involving animal models, administration of A-844606 resulted in improved performance in tasks measuring cognitive flexibility and memory retention. These findings suggest potential applications for A-844606 in treating conditions like Alzheimer’s disease or schizophrenia, where cognitive deficits are prominent.

Neuroprotective Effects

Another significant area of research involves the neuroprotective properties of A-844606. In models of neurodegeneration, this compound has been shown to reduce cell death induced by neurotoxic agents. The neuroprotective effect is believed to be mediated through the modulation of intracellular signaling pathways that promote cell survival .

Clinical Implications

The implications of these findings are substantial for clinical research. Given its selective action and neuroprotective properties, A-844606 may serve as a lead compound for developing new therapies aimed at enhancing cognitive function and protecting against neurodegenerative processes.

Propiedades

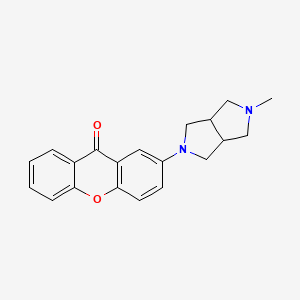

IUPAC Name |

2-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-21-9-13-11-22(12-14(13)10-21)15-6-7-19-17(8-15)20(23)16-4-2-3-5-18(16)24-19/h2-8,13-14H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJHMDPPANTBTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2CN(CC2C1)C3=CC4=C(C=C3)OC5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.